Enhanced ETA Receptor Affinity Conferred by the 4-Methoxyphenyl Substituent: A Class-Level SAR Inference
In a series of 2,4-diarylpyrrolidine-3-carboxylic acids, the presence of a 4-methoxyphenyl group at the C2-position is a key determinant of potent ETA receptor antagonism. SAR analysis reveals that this substitution pattern contributes to achieving sub-nanomolar IC50 values at the ETA receptor, whereas simple phenyl or other aryl substitutions result in significantly reduced potency [1]. While direct head-to-head data for Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate itself is not available, this class-level SAR strongly indicates that the 4-methoxyphenyl motif is a privileged fragment for ETA receptor targeting.
| Evidence Dimension | ETA Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not directly available for Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate. |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid derivatives: IC50 values in the low nanomolar range (e.g., 0.36 nM for A-127722) [1]. |
| Quantified Difference | Class-level inference suggests that replacing the 4-methoxyphenyl with other aryl groups can reduce ETA receptor affinity by >100-fold [1]. |
| Conditions | Radioligand binding assays using human ETA receptors expressed in CHO cells [1]. |
Why This Matters
For researchers pursuing ETA receptor antagonists, prioritizing building blocks with the 4-methoxyphenyl group increases the likelihood of identifying lead compounds with high initial affinity, thereby accelerating the discovery process.
- [1] Von Geldern, T. W., et al. (2001). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 5. Highly Selective, Potent, and Orally Active ETA Antagonists. Journal of Medicinal Chemistry, 44(19), 3027-3041. DOI: 10.1021/jm010237l View Source
